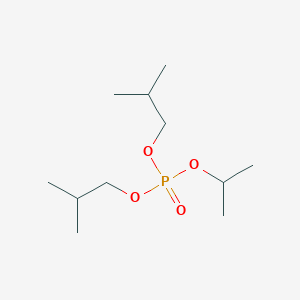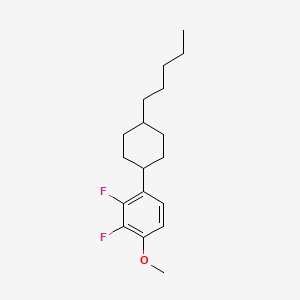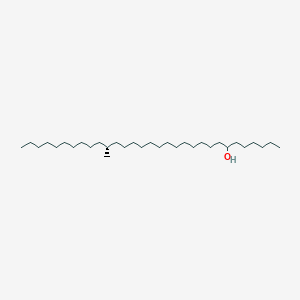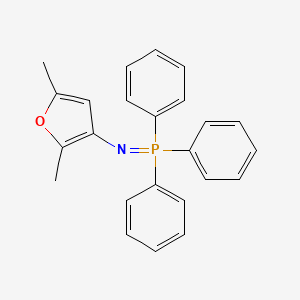![molecular formula C9H14Cl2O2 B12592728 8,8-Dichloro-4-(propan-2-yl)-3,5-dioxabicyclo[5.1.0]octane CAS No. 651035-98-2](/img/structure/B12592728.png)
8,8-Dichloro-4-(propan-2-yl)-3,5-dioxabicyclo[5.1.0]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8-Dichloro-4-(propan-2-yl)-3,5-dioxabicyclo[510]octane is a chemical compound with the molecular formula C10H16Cl2O2 It is a bicyclic compound characterized by the presence of two chlorine atoms and a dioxabicyclo structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dichloro-4-(propan-2-yl)-3,5-dioxabicyclo[5.1.0]octane typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclization of a chlorinated precursor in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
8,8-Dichloro-4-(propan-2-yl)-3,5-dioxabicyclo[5.1.0]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dechlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxides, while reduction can produce dechlorinated bicyclic compounds .
Applications De Recherche Scientifique
8,8-Dichloro-4-(propan-2-yl)-3,5-dioxabicyclo[5.1.0]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Mécanisme D'action
The mechanism of action of 8,8-Dichloro-4-(propan-2-yl)-3,5-dioxabicyclo[5.1.0]octane involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparaison Avec Des Composés Similaires
Similar Compounds
8,8-Dichloro-2-oxabicyclo[5.1.0]octane: Similar in structure but with different functional groups.
8,8-Dibromo-4-oxabicyclo[5.1.0]octane: Contains bromine atoms instead of chlorine.
8,8-Dimethyl-4-oxatricyclo[5.1.0.0(3,5)]octane: Features methyl groups instead of chlorine.
Uniqueness
8,8-Dichloro-4-(propan-2-yl)-3,5-dioxabicyclo[5.1.0]octane is unique due to its specific arrangement of chlorine atoms and the dioxabicyclo structure. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications .
Propriétés
Numéro CAS |
651035-98-2 |
|---|---|
Formule moléculaire |
C9H14Cl2O2 |
Poids moléculaire |
225.11 g/mol |
Nom IUPAC |
8,8-dichloro-4-propan-2-yl-3,5-dioxabicyclo[5.1.0]octane |
InChI |
InChI=1S/C9H14Cl2O2/c1-5(2)8-12-3-6-7(4-13-8)9(6,10)11/h5-8H,3-4H2,1-2H3 |
Clé InChI |
JLJYNXPXYHDRTG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1OCC2C(C2(Cl)Cl)CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Bis{[(pyridin-4-yl)sulfanyl]methyl}propane-1,3-diol](/img/structure/B12592651.png)

![Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate](/img/structure/B12592670.png)


![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12592686.png)
![1-(Prop-1-yn-1-yl)-8-oxabicyclo[5.1.0]octane](/img/structure/B12592701.png)
![3-Nitro-5-phenyl-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine](/img/structure/B12592706.png)
![Hexadecanamide, N-[3-[(oxoacetyl)amino]propyl]-](/img/structure/B12592722.png)

![Methyl 2-[1-(acetyloxy)pentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12592737.png)
![4,7-Benzothiazoledione, 6-[(4-bromophenyl)amino]-2,5-dimethyl-](/img/structure/B12592745.png)
![Pyridine, 2-[[(3-methylphenyl)methyl]thio]-](/img/structure/B12592750.png)
![1-Butyl-3-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12592757.png)
